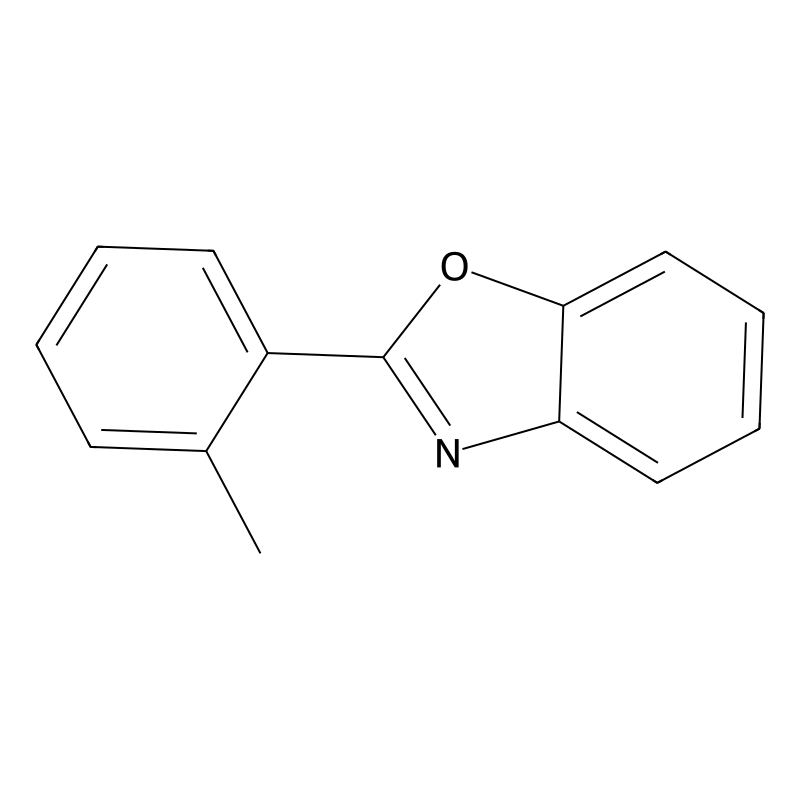

2-(2-Methylphenyl)benzoxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(2-Methylphenyl)benzoxazole is a heterocyclic compound characterized by a benzoxazole ring substituted with a methylphenyl group. The structure consists of a benzene ring fused to an oxazole ring, which contains one nitrogen atom and one oxygen atom. This compound is notable for its potential applications in various fields, including organic electronics and pharmaceuticals, due to its unique electronic properties and biological activities.

The synthesis of 2-(2-Methylphenyl)benzoxazole typically involves the cyclization of 2-aminophenol derivatives with carbonyl compounds or other electrophiles. Common methods include:

- Condensation Reactions: The reaction of 2-aminophenol with aromatic aldehydes under acidic conditions leads to the formation of benzoxazole derivatives. For instance, using a BAIL gel catalyst allows for high yields in solvent-free conditions .

- C-H Functionalization: Recent advancements include copper(II)-catalyzed methods that facilitate the conversion of bisaryloxime ethers to 2-arylbenzoxazoles through C-H activation .

- Nanocatalyst Approaches: Innovative methods using magnetic solid acid nanocatalysts have been developed, providing high yields and easy catalyst recovery .

Benzoxazole derivatives, including 2-(2-Methylphenyl)benzoxazole, exhibit various biological activities. They have been studied for their:

- Antimicrobial Properties: Some benzoxazole derivatives show significant antibacterial and antifungal activities.

- Anticancer Potential: Certain compounds within this class have demonstrated cytotoxic effects against cancer cell lines, making them candidates for further pharmaceutical development.

- Fluorescent Properties: The excited-state intramolecular proton transfer mechanism in benzoxazoles contributes to their fluorescence, which is useful in biological imaging and sensing applications .

The synthesis of 2-(2-Methylphenyl)benzoxazole can be achieved through several established methods:

- Traditional Condensation:

- React 2-aminophenol with 2-methylbenzaldehyde in the presence of an acid catalyst.

- Typical conditions involve heating under reflux for several hours.

- Copper-Catalyzed Reactions:

- Employ copper(II) salts as catalysts to facilitate the reaction between 2-aminophenol and various electrophiles under mild conditions.

- Nanocatalyst Methods:

The applications of 2-(2-Methylphenyl)benzoxazole span multiple domains:

- Organic Electronics: Due to its electronic properties, it is explored as a material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

- Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in antimicrobial and anticancer therapies.

- Fluorescent Probes: The compound's fluorescence properties enable its use in biological imaging techniques.

Studies on the interactions of 2-(2-Methylphenyl)benzoxazole with biological systems reveal insights into its mechanism of action. Research indicates that:

- The compound can interact with DNA and proteins, influencing cellular processes.

- Its fluorescence characteristics allow it to serve as a probe for studying biomolecular interactions in live cells.

Several compounds share structural similarities with 2-(2-Methylphenyl)benzoxazole. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzoxazole | Heterocyclic | Basic structure without substitutions |

| 2-(Phenyl)benzoxazole | Heterocyclic | Substituted at position 2 with phenyl |

| 2-(4-Methylphenyl)benzoxazole | Heterocyclic | Methyl substitution on para position |

| 2-(Benzyl)benzoxazole | Heterocyclic | Benzyl group at position 2 |

| 5-Methylbenzothiazole | Thiazole derivative | Contains sulfur instead of nitrogen |

Uniqueness of 2-(2-Methylphenyl)benzoxazole:

- The presence of the methyl group ortho to the nitrogen enhances its electronic properties compared to unsubstituted benzoxazoles.

- Its specific substitution pattern contributes to distinct biological activities not observed in other similar compounds.

This comprehensive overview highlights the significance of 2-(2-Methylphenyl)benzoxazole within the context of chemical synthesis, biological activity, and potential applications across various fields.